molecular formula C20H20N2O3S B2750805 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034616-64-1

2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No.: B2750805
CAS No.: 2034616-64-1
M. Wt: 368.45
InChI Key: YXYDZIXIVNBDDN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activities
Another study explored the synthesis of benzothiazole-substituted β-lactam hybrids, starting from precursors similar in structure to the mentioned compound. These hybrids demonstrated moderate antimicrobial activities against a broad panel of Gram-positive and Gram-negative bacteria. Additionally, some derivatives were found to be potent antimalarial agents, and their hemolytic activity and mammalian cell toxicity survey suggested potential medicinal applications (Alborz et al., 2018).

Antioxidant and Anti-inflammatory Compounds
Derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. These studies found compounds that exhibited good antioxidant activity in various assays and significant anti-inflammatory activity, showcasing the therapeutic potential of thiazole and acetamide derivatives in treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

VEGF-A Inhibitors for Antiproliferative Effect
A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized and characterized. These compounds were evaluated for their cytotoxicity against certain cancer cell lines and showed promising antiproliferative effects through the inhibition of VEGF-A, a key factor in angiogenesis. This suggests a potential application in cancer treatment by targeting angiogenesis pathways (Prashanth et al., 2014).

Src Kinase Inhibitory and Anticancer Activities
Research into N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which are structurally related to the chemical of interest, showed Src kinase inhibitory activities. One derivative, in particular, showed significant inhibition of c-Src kinase, indicating potential for development as anticancer agents by targeting Src kinase, a protein tyrosine kinase implicated in the progression of many cancers (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-24-17-7-3-15(4-8-17)13-19(23)22-14-16-5-9-18(10-6-16)25-20-21-11-12-26-20/h3-12H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYDZIXIVNBDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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